molecular formula C39H30N2 B13711229 2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine CAS No. 189263-84-1

2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine

Cat. No.: B13711229
CAS No.: 189263-84-1
M. Wt: 526.7 g/mol
InChI Key: GLNOTXWCHPPPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine is a complex organic compound with the molecular formula C38H28N2 It is known for its unique structural properties, which include a central anthracene core substituted with methyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine typically involves the reaction of 9,10-dibromoanthracene with diphenylamine under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction proceeds through a series of steps, including oxidative addition, ligand exchange, and reductive elimination, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and anthracene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene core.

Scientific Research Applications

2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine exerts its effects involves interactions with molecular targets and pathways related to its electronic structure. The compound’s anthracene core and phenyl substituents play a crucial role in its ability to absorb and emit light. This makes it an effective material for applications in organic electronics and photonics.

Comparison with Similar Compounds

Similar Compounds

    9,10-Diphenylanthracene: Similar in structure but lacks the methyl and additional phenyl groups.

    Anthracene: The parent compound without any substituents.

    2-Methyl-9,10-diphenylanthracene: Similar but with fewer phenyl groups.

Uniqueness

2-Methyl-N9,N9,N10,N10-tetraphenylanthracene-9,10-diamine is unique due to its specific substitution pattern, which enhances its photophysical properties and makes it more suitable for applications in organic electronics and photonics compared to its simpler analogs.

Properties

CAS No.

189263-84-1

Molecular Formula

C39H30N2

Molecular Weight

526.7 g/mol

IUPAC Name

2-methyl-9-N,9-N,10-N,10-N-tetraphenylanthracene-9,10-diamine

InChI

InChI=1S/C39H30N2/c1-29-26-27-36-37(28-29)39(41(32-20-10-4-11-21-32)33-22-12-5-13-23-33)35-25-15-14-24-34(35)38(36)40(30-16-6-2-7-17-30)31-18-8-3-9-19-31/h2-28H,1H3

InChI Key

GLNOTXWCHPPPLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)N(C4=CC=CC=C4)C5=CC=CC=C5)N(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.